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Compound of Interest

Compound Name: Fmoc-Abu(3-N3) (2R,3R)

Cat. No.: B613599

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Abu(3-N3) (2R,3R), systematically named (2R,3R)-2-((((9H-fluoren-9-
yl)methoxy)carbonyl)amino)-3-azidobutanoic acid, is a hon-proteinogenic amino acid derivative
of significant interest in the fields of chemical biology, peptide chemistry, and drug
development. Its unique structure, featuring a stereospecific arrangement of an azide group,
provides a versatile chemical handle for the site-specific modification of peptides and other
biomolecules through bioorthogonal "click chemistry” reactions. This guide offers a
comprehensive overview of its chemical properties, synthesis, and applications, with a focus on
experimental protocols and data.

Core Chemical and Physical Properties

Fmoc-Abu(3-N3) (2R,3R) is a white crystalline powder.[1] Its key structural features are the
Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the alpha-amino group, which is base-
labile and ideal for solid-phase peptide synthesis (SPPS), and the azide moiety on the beta-
carbon, which is stable under standard peptide synthesis conditions.[2]
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Property Value Reference
Molecular Formula C19H18N4O4 [1]
Molecular Weight 366.37 g/mol [2]
Appearance White crystalline powder [1]
Purity >98% (HPLC) [1]
Melting Point 147-154 °C [1]
Optical Rotation [oD* =13 £ 2% (¢=1 In [1]
MeOH)
Storage Conditions 0-8 °C [1]
CAS Number 1229394-75-5 [1]
Synthesis

The synthesis of Fmoc-protected azido amino acids, including Fmoc-Abu(3-N3) (2R,3R), can
be achieved through a multi-step process starting from readily available chiral precursors. A
general synthetic approach involves the conversion of a protected amino acid with a suitable
leaving group at the -position, followed by nucleophilic substitution with an azide source.

A representative synthetic scheme for a similar azido amino acid, Fmoc-L-azidoalanine,
involves a two-step synthesis from Fmoc-protected asparagine. This method proceeds via a
Hofmann rearrangement followed by a diazo transfer reaction.[3] While a specific synthesis
protocol for the (2R,3R) isomer of Fmoc-Abu(3-N3) is not readily available in the searched
literature, the principles of stereoselective synthesis would be applied to achieve the desired
configuration.

Experimental Protocols
Incorporation into Peptides via Fmoc-Solid-Phase
Peptide Synthesis (SPPS)

Fmoc-Abu(3-N3) (2R,3R) is designed for seamless integration into peptide sequences using
standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[2][4]

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://espace.library.uq.edu.au/view/UQ:319135
https://pmc.ncbi.nlm.nih.gov/articles/PMC3404492/
https://espace.library.uq.edu.au/view/UQ:319135
https://espace.library.uq.edu.au/view/UQ:319135
https://espace.library.uq.edu.au/view/UQ:319135
https://espace.library.uq.edu.au/view/UQ:319135
https://espace.library.uq.edu.au/view/UQ:319135
https://espace.library.uq.edu.au/view/UQ:319135
https://www.benchchem.com/product/b613599?utm_src=pdf-body
https://www.chem.uci.edu/~jsnowick/groupweb/files/Standard_practices_for_Fmoc_based_solid_phase_peptide_synthesis_in_the_Nowick_Laboratory_V_1.7.2.pdf
https://www.benchchem.com/product/b613599?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3404492/
https://experiments.springernature.com/articles/10.1007/978-1-0716-3914-6_3
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b613599?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Materials:

Fmoc-Rink Amide resin (or other suitable solid support)[5]
Fmoc-Abu(3-N3) (2R,3R)

Other required Fmoc-protected amino acids

Coupling reagents (e.g., HBTU, HATU)[5]

Base (e.g., DIPEA, 2,4,6-collidine)[5]

Fmoc deprotection solution (e.g., 20% piperidine in DMF)[5]
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)[5]
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H20)[5]

Cold diethyl ether[5]

Procedure:

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[5]

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by
treating it with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.[5]

Washing: Thoroughly wash the resin with DMF and DCM.[5]
Amino Acid Coupling:

o Pre-activate Fmoc-Abu(3-N3) (2R,3R) (3-5 equivalents relative to resin loading) with a
coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMFE.[5]

o Add the activated amino acid solution to the resin and allow it to react for 1-2 hours at
room temperature.[5]

o Monitor the coupling reaction using a qualitative test such as the Kaiser test.
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Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide

sequence.[5]

Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group.[5]

Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave

the peptide from the resin and remove side-chain protecting groups.[5]

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether.[5] Purify the

peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[5][6]
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Fmoc-SPPS workflow for incorporating Fmoc-Abu(3-N3) (2R,3R).
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Copper(l)-Catalyzed Azide-Alkyne Cycloaddition
(CuUAAC)

This "click" reaction is a highly efficient method for conjugating the azide-containing peptide
with an alkyne-functionalized molecule.[7]

Materials:

Azide-modified peptide

Alkyne-functionalized molecule

Copper(ll) sulfate (CuSOa)

Sodium ascorbate (freshly prepared)

Copper ligand (e.g., THPTA)

Solvent (e.g., water, DMSO, or a mixture)
Procedure:

¢ Dissolve Reactants: Dissolve the azide-modified peptide and the alkyne-functionalized
molecule in the chosen solvent.

o Prepare Catalyst: In a separate tube, premix the CuSOa4 and the copper ligand.

« Initiate Reaction: Add the copper/ligand mixture to the solution of reactants, followed by the
freshly prepared sodium ascorbate solution to reduce Cu(ll) to the active Cu(l) species.[2]

» Reaction Conditions: Allow the reaction to proceed at room temperature for 1-12 hours.[8]
The reaction can be monitored by RP-HPLC or mass spectrometry.

« Purification: Purify the resulting triazole-linked conjugate by RP-HPLC.[8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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